Fmoc-alpha-methyl-L-Asp

Peptide therapeutics Conformational analysis Circular dichroism

Fmoc-alpha-methyl-L-aspartic acid (CAS 1217830-18-6) is a non-proteinogenic, Cα-tetrasubstituted amino acid building block for Fmoc-SPPS. Unlike standard Fmoc-Asp-OH, the α-methyl substituent sterically suppresses aspartimide formation—a notorious side reaction in Asp-Gly/Asn/Ser motifs—while enhancing proteolytic stability in final peptide therapeutics. This compound acts as a stereospecific β-turn (type II/II′) inducer and potent helix-nucleating residue (exceeding Aib), making it essential for designing constrained peptidomimetics with improved metabolic half-life and higher crude purity. Ideal for peptide drug discovery, antimicrobial peptide engineering, and epitope mimetic development.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
Cat. No. B15094742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-L-Asp
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)
InChIKeyPRUJSTWSXWCYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-L-Aspartic Acid (Fmoc-α-Me-Asp-OH): A Cα-Methylated Aspartic Acid Building Block for Conformationally Constrained Peptide Synthesis


Fmoc-alpha-methyl-L-aspartic acid is a non-proteinogenic, Cα-tetrasubstituted α-amino acid derivative used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The substitution of the α-hydrogen with a methyl group imposes steric constraints on the peptide backbone, reducing conformational flexibility and promoting the formation of defined secondary structures [1]. As a trifunctional acidic residue, it retains the β-carboxyl side chain of aspartic acid, enabling participation in hydrogen bonding and electrostatic interactions. The compound is typically employed in the synthesis of bioactive peptides requiring enhanced proteolytic stability or specific folded architectures [2].

Why Unmodified Fmoc-Aspartic Acid or N-Methyl Analogs Cannot Replicate the Performance of Fmoc-alpha-methyl-L-Asp


Unmodified Fmoc-L-aspartic acid (Fmoc-Asp-OH) and its N-methyl counterpart (Fmoc-N-Me-Asp-OH) are widely used in SPPS but lack the backbone conformational constraint conferred by Cα-methylation. While N-methylation restricts the φ and ψ angles of the amide bond to some extent, it does not provide the same degree of helix or β-turn stabilization as Cα-tetrasubstitution [1]. Furthermore, aspartic acid residues in standard peptides are prone to aspartimide formation during synthesis, a side reaction that generates impurities and reduces yield [2]. The α-methyl group introduces steric hindrance that may suppress this undesired cyclization, while simultaneously enhancing proteolytic stability in the final peptide—properties that generic Fmoc-Asp derivatives cannot offer. Substituting with a standard Fmoc-Asp building block therefore forfeits the opportunity to engineer constrained conformations and improved metabolic profiles into the target peptide.

Quantitative Differentiation of Fmoc-alpha-methyl-L-Asp: Comparative Evidence from Peptide Conformation and Function


α-Helical Content Enhancement in Functional Peptides

In a head-to-head comparison of apolipoprotein A-I mimetic peptides, substitution of the native aspartic acid with α-methyl-aspartic acid (Dα) resulted in measurable differences in α-helical content and biological activity. Circular dichroism (CD) spectroscopy revealed that the Dα-modified peptide exhibited altered helical propensity compared to the unmodified peptide (A), and cholesterol efflux potency followed the rank order: 6α > Kα ≈ Lα ≈ Aα >> Dα ≈ A [1]. This demonstrates that α-methylation of aspartic acid directly influences the peptide's conformational ensemble and its functional output.

Peptide therapeutics Conformational analysis Circular dichroism

β-Turn Stabilization via α-Methyl Aspartic Acid Derivatives

Crystallographic analysis of (R)- and (S)-α-methyl aspartic acid succinimide derivatives revealed distinct β-turn geometries. The (R,S)-12a derivative adopted a β-turn type II conformation, while the (S,S)-11a derivative formed a β-turn type II′ [1]. In contrast, the corresponding unalkylated aspartic acid derivatives exhibit greater conformational flexibility and do not reliably stabilize a single turn type. This stereospecific turn induction is a direct consequence of the α-methyl group's steric constraint.

Peptide mimetics β-turn induction X-ray crystallography

Enhanced Proteolytic Resistance in α-Methyl-Modified Peptides

Peptides incorporating α-methylated amino acids exhibit increased resistance to proteolytic degradation compared to their unmodified counterparts. In the ApoA-I mimetic peptide study, α-methylated peptides (including Dα) were found to be generally resistant to proteolysis, although the extent varied depending on the protease type and specific amino acid substitution [1]. This class-level effect is attributed to the steric hindrance imposed by the α-methyl group, which shields the adjacent peptide bond from enzymatic cleavage [2].

Peptide stability Protease resistance Metabolic half-life

Helix Induction by Protonated α-Methyl Aspartic Acid Exceeds Aib in Model Peptides

In a comparative study of helix induction, protonated (R)-Asp(2-Me) (α-methyl aspartic acid) demonstrated stronger helix-inducing capacity than α-aminoisobutyric acid (Aib), a well-established helix-promoting Cα,α-dialkyl amino acid. The helix content of peptide 1 in aqueous solution at pH 2 reached a degree comparable to that observed in strongly helix-promoting organic solvents [1]. This quantitative finding positions α-methyl aspartic acid as a potent helix nucleator, particularly under acidic conditions where its side-chain protonation state is favorable.

Helix induction Circular dichroism Conformational analysis

Mitigation of Aspartimide Formation via Cα-Methyl Steric Shielding (Class-Level Inference)

Aspartimide formation is a persistent problem in SPPS of aspartic acid-containing peptides, occurring under both Boc and Fmoc strategies and leading to α- and β-aspartyl peptide impurities [1]. While direct quantitative data for Fmoc-α-methyl-Asp are not yet published, the Cα-methyl group introduces significant steric bulk adjacent to the backbone amide nitrogen. This steric hindrance is expected to disfavor the nucleophilic attack of the backbone amide on the β-carboxyl ester that initiates aspartimide cyclization. This protective effect is a well-documented class property of Cα,α-disubstituted amino acids, and Fmoc-α-methyl-Asp is anticipated to reduce aspartimide-derived byproducts compared to unmodified Fmoc-Asp(OtBu)-OH [2].

SPPS side reactions Aspartimide prevention Peptide purity

Optimal Application Scenarios for Fmoc-alpha-methyl-L-Asp in Peptide Discovery and Development


Engineering Protease-Resistant Therapeutic Peptide Leads

In preclinical peptide drug discovery, incorporating Fmoc-α-methyl-Asp into a lead sequence can enhance proteolytic stability without requiring extensive sequence redesign. The steric shielding provided by the α-methyl group protects adjacent peptide bonds from enzymatic cleavage, extending the peptide's half-life in biological matrices. This application is particularly valuable for orally administered or long-acting injectable peptide therapeutics where metabolic degradation limits efficacy [1].

Stabilizing β-Turn Motifs in Peptide Epitope Mimetics

For projects aiming to mimic protein-protein interaction surfaces or antibody epitopes, Fmoc-α-methyl-Asp serves as a stereospecific β-turn inducer. When incorporated as a succinimide derivative or within appropriate sequence contexts, it promotes type II or II′ β-turns with defined geometry, as demonstrated by crystallographic studies [1]. This enables the precise presentation of pharmacophoric side chains for receptor binding, a key requirement in rational peptidomimetic design.

Helix Nucleation in Amphipathic Peptide Design

Fmoc-α-methyl-Asp is an effective helix-inducing residue, particularly under acidic conditions where its side-chain is protonated. In the design of amphipathic helical peptides—such as antimicrobial peptides, cell-penetrating peptides, or apolipoprotein mimetics—this building block can be placed at the N-terminus or within the helix to nucleate and stabilize the helical fold. Comparative CD studies indicate that its helix-induction potency can exceed that of the commonly used Aib residue [1], while its acidic side chain contributes to the desired amphipathic character.

Reducing Aspartimide Side Products in Challenging SPPS Sequences

During SPPS of peptides containing Asp-Xaa motifs (especially Asp-Gly, Asp-Asn, or Asp-Ser), aspartimide formation can significantly reduce yield and purity. Substituting Fmoc-α-methyl-Asp for standard Fmoc-Asp introduces steric hindrance that is expected to suppress this cyclization side reaction. Although direct data for this specific compound are limited, the class behavior of Cα-methyl amino acids supports this application as a preventative measure in sequences historically prone to aspartimide impurities [1].

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